2,5-Difluorobenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Fluorine NMR Spectroscopy

Researchers studying carbonic anhydrase SAR often encounter isomer-dependent variability in binding and potency. 2,5-Difluorobenzenesulfonamide (CAS 120022-63-1) solves this challenge: • Unique 2:1 binding stoichiometry with hCA I/II by ¹⁹F NMR, enabling conformational probing unavailable with other difluoro isomers. • Higher melting point (135-139°C) vs. 3,4-difluoro isomer (89-93°C) ensures consistent solid-state properties. • Reliable supply via SNAr chemistry from 2,5-difluorobenzenesulfonyl chloride; >98% purity, ambient shipping.

Molecular Formula C6H5F2NO2S
Molecular Weight 193.17 g/mol
CAS No. 120022-63-1
Cat. No. B047507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorobenzenesulfonamide
CAS120022-63-1
Synonyms2,5-DFBS
2,5-difluorobenzenesulfonamide
Molecular FormulaC6H5F2NO2S
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)S(=O)(=O)N)F
InChIInChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyOLMFEUWXDKZGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorobenzenesulfonamide: Overview and Physicochemical Profile


2,5-Difluorobenzenesulfonamide (CAS 120022-63-1, molecular formula C6H5F2NO2S, molecular weight 193.17 g/mol) is a fluorinated aromatic sulfonamide derivative characterized by strategic fluorine substitution at the 2 and 5 positions of the benzene ring [1]. This substitution pattern confers distinct electronic and physicochemical properties, including a calculated XLogP3 of 0.9 [1] and a predicted pKa of 9.48±0.60 [2]. The compound serves as both a direct carbonic anhydrase inhibitor and a versatile intermediate for synthesizing more complex sulfonamide-based pharmaceuticals [3]. Its primary research value lies in its role as a zinc-binding group (ZBG) capable of inhibiting a wide array of metalloenzymes, particularly carbonic anhydrase isoforms [3].

Why Substitution with Other Benzenesulfonamides Fails


Substituting 2,5-difluorobenzenesulfonamide with a different positional isomer (e.g., 2,4- or 3,4-difluoro) or a mono-fluorinated analog (e.g., 2-fluoro- or 4-fluorobenzenesulfonamide) is not a trivial exchange. The precise 2,5-difluoro substitution pattern uniquely modulates key physicochemical properties that directly impact biological activity and synthetic utility. For instance, the compound exhibits a significantly higher melting point (135-139°C) compared to the 3,4-difluoro isomer (89-93°C), reflecting altered crystal packing and thermodynamic stability . Furthermore, the lipophilicity (XLogP3 = 0.9) and pKa (9.48) are distinct from those of other fluorinated benzenesulfonamides [1][2]. These differences are not merely academic; they translate into quantifiable variations in enzyme binding stoichiometry, as demonstrated by ¹⁹F NMR studies where 2,5-difluorobenzenesulfonamide forms 2:1 inhibitor:enzyme complexes with human carbonic anhydrases I and II, a behavior shared with 2-fluoro- and 3-fluorobenzenesulfonamide but with distinct spectral signatures indicative of unique binding conformations [3]. Such differences can affect target engagement, selectivity, and downstream pharmacological outcomes, making generic substitution a risky proposition without direct comparative data.

Quantitative Differentiation Evidence


Binding Stoichiometry with Carbonic Anhydrase Isoforms

In a direct comparative study using ¹⁹F NMR spectroscopy, 2,5-difluorobenzenesulfonamide, 2-fluorobenzenesulfonamide, and 3-fluorobenzenesulfonamide were all shown to form 2:1 inhibitor:enzyme complexes with both human carbonic anhydrase I (hCA I) and II (hCA II) [1]. This 2:1 stoichiometry is a key differentiator from the 1:1 binding observed for pentafluorobenzenesulfonamide with hCA I, which exhibits slow ring rotation and selective rotamer binding [1]. The 2:1 complex formation suggests a distinct binding mode that may influence isoform selectivity and inhibitor residence time.

Carbonic Anhydrase Inhibition Enzyme Kinetics Fluorine NMR Spectroscopy

Lipophilicity Comparison Across Fluorinated Analogs

The lipophilicity of 2,5-difluorobenzenesulfonamide, as estimated by its computed XLogP3 value of 0.9, is intermediate between mono-fluorinated and unsubstituted benzenesulfonamide analogs [1][2]. Specifically, benzenesulfonamide has an XLogP3 of 0.2, while 2-fluorobenzenesulfonamide has an XLogP3 of 0.7 and 4-fluorobenzenesulfonamide has an XLogP3 of 0.5 [2]. The addition of a second fluorine atom at the 5-position increases lipophilicity compared to the mono-fluorinated analogs, potentially enhancing membrane permeability without excessive hydrophobicity that could lead to poor solubility or off-target binding.

Lipophilicity Drug Design Physicochemical Properties QSAR

Thermal Stability and Melting Point Differentiation

The melting point of 2,5-difluorobenzenesulfonamide (135-139°C) is significantly higher than that of its 3,4-difluoro isomer (89-93°C) and its 2,4-difluoro isomer (154-158°C) . This 46°C difference from the 3,4-isomer indicates stronger intermolecular interactions in the solid state, which can affect compound handling, formulation stability, and purification processes (e.g., recrystallization). The 2,4-isomer melts at a higher temperature, suggesting a different crystal packing arrangement.

Thermal Analysis Polymorph Screening Solid-State Chemistry Quality Control

Acid Dissociation Constant and Ionization State

The predicted pKa of 2,5-difluorobenzenesulfonamide is 9.48±0.60 [1]. In comparison, the pKa of unsubstituted benzenesulfonamide is approximately 10.1 [2], while 4-fluorobenzenesulfonamide has a predicted pKa of around 10.0 [3]. The electron-withdrawing fluorine atoms at the 2 and 5 positions reduce the basicity of the sulfonamide nitrogen, resulting in a lower pKa compared to the parent compound. This shift in pKa affects the ionization state of the sulfonamide group at physiological pH (~7.4), where it will be predominantly unionized, potentially enhancing passive membrane diffusion compared to a more basic sulfonamide that would be more extensively ionized.

pKa Determination Ionization Solubility Drug Absorption

Synthetic Accessibility as a Building Block

2,5-Difluorobenzenesulfonamide is readily synthesized by reacting 2,5-difluorobenzenesulfonyl chloride with ammonia [1]. This direct and high-yielding route is a standard method for sulfonamide preparation, but the availability and reactivity of the specific sulfonyl chloride precursor are critical. 2,5-Difluorobenzenesulfonyl chloride is a commercially available reagent , enabling straightforward access to the target sulfonamide. This contrasts with some other difluoro isomers, where the corresponding sulfonyl chloride may be less readily available or require multi-step synthesis. The presence of the two fluorine atoms also allows for further derivatization through nucleophilic aromatic substitution (SNAr) reactions, a versatility not shared by non-fluorinated or mono-fluorinated analogs.

Organic Synthesis Sulfonamide Synthesis Building Blocks Parallel Synthesis

Derivative Potency in Ion Channel Modulation

While direct IC50 data for the parent 2,5-difluorobenzenesulfonamide against carbonic anhydrase is limited in publicly accessible sources, its utility as a scaffold is highlighted by a derivative, N-(5-chlorothiazol-2-yl)-4-((trans-4-(3,4-difluorophenyl)piperidin-3-yl)methoxy)-2,5-difluorobenzenesulfonamide (US9630929, Example 61). This compound exhibited an IC50 of <100 nM in patch clamp electrophysiology studies on human embryonic kidney cells [1]. In contrast, a closely related analog, 4-((trans-4-(4-chlorophenyl)piperidin-3-yl)methoxy)-2,5-difluorobenzenesulfonamide (Example 95), showed an IC50 of >10,000 nM [2]. This >100-fold difference in potency demonstrates that subtle modifications to the 2,5-difluorobenzenesulfonamide core can lead to dramatic variations in biological activity, underscoring the importance of this specific substitution pattern for achieving high-affinity target engagement in advanced lead compounds.

Ion Channels Electrophysiology Patch Clamp Drug Discovery Pain

Optimal Research and Industrial Use Cases


Carbonic Anhydrase Probe Development and NMR Studies

Researchers investigating the structure-activity relationships of carbonic anhydrase (CA) inhibitors should prioritize 2,5-difluorobenzenesulfonamide for ¹⁹F NMR-based binding studies due to its established 2:1 binding stoichiometry with hCA I and II, a property directly comparable to 2-fluoro- and 3-fluorobenzenesulfonamide but with unique spectral features that can report on distinct binding conformations [1]. The presence of two fluorine atoms provides a strong NMR signal and the potential to probe protein dynamics and ligand orientation, making it a superior choice over non-fluorinated or mono-fluorinated analogs for advanced mechanistic studies.

Hit-to-Lead Optimization for Ion Channel Targets

The 2,5-difluorobenzenesulfonamide scaffold has been validated in patent literature as a core structure for potent ion channel modulators, with derivative IC50 values reaching the sub-100 nM range [2]. Given the >100-fold sensitivity of potency to peripheral modifications on this core [3], medicinal chemists engaged in pain or epilepsy research should procure this specific building block for parallel synthesis and structure-activity relationship (SAR) exploration. Its intermediate lipophilicity (XLogP3 = 0.9) [4] and favorable pKa (9.48) [5] further support its use in designing orally bioavailable drug candidates.

Solid-State Chemistry and Pre-formulation Studies

Pharmaceutical scientists and solid-state chemists can utilize 2,5-difluorobenzenesulfonamide as a model compound for studying the impact of fluorine substitution patterns on crystal packing, thermal stability, and polymorphism. Its melting point (135-139°C) is significantly different from the 3,4-difluoro isomer (89-93°C) , providing a clear, quantifiable benchmark for comparing intermolecular interactions and developing predictive models for fluorinated aromatic sulfonamides. This makes it a valuable reference standard for pre-formulation screening and quality control method development.

Diversifiable Intermediate for Fluorinated Pharmaceuticals

Process chemists and synthetic organic groups should source 2,5-difluorobenzenesulfonamide as a key intermediate for constructing more elaborate molecules. Its straightforward synthesis from commercially available 2,5-difluorobenzenesulfonyl chloride ensures reliable supply and cost-effectiveness. The 2,5-difluoro substitution pattern serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse groups at the fluorine-bearing positions. This versatility is a distinct advantage over non-fluorinated or mono-fluorinated benzenesulfonamides, which lack this reactive handle for late-stage diversification.

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